Methyl 6-iodo-2-naphthoate
Description
Contextualization within Naphthalene (B1677914) Chemistry
Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its derivatives are fundamental components in the fields of organic synthesis, medicinal chemistry, and materials science. The strategic functionalization of the naphthalene ring system allows for the fine-tuning of its electronic and steric properties, leading to a vast array of compounds with diverse applications.
Methyl 6-iodo-2-naphthoate (C12H9IO2) is a prime example of a strategically functionalized naphthalene. The presence of an iodine atom at the 6-position and a methoxycarbonyl group at the 2-position makes it a valuable precursor for a variety of chemical transformations. smolecule.com The iodine atom, being an excellent leaving group, facilitates numerous cross-coupling reactions, while the methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. smolecule.com This dual functionality allows for sequential and site-selective modifications, a crucial aspect of modern synthetic chemistry.
Significance as a Naphthalene-based Research Scaffold
The structure of this compound is particularly well-suited as a research scaffold for several key reasons:
Reactive Iodo Group: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and nucleophilic substitution reactions. smolecule.commdpi.com This high reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Modifiable Ester Group: The methyl ester at the 2-position provides a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This versatility expands the range of accessible derivatives.
Defined Regiochemistry: The specific placement of the iodo and ester groups at the 6- and 2-positions, respectively, provides a defined and predictable platform for building more complex molecular architectures. This is critical in the synthesis of pharmaceuticals and other functional materials where precise structure-activity relationships are paramount.
These features make this compound a valuable starting material for creating libraries of novel compounds for screening in drug discovery and for developing new materials with tailored properties. smolecule.com
Overview of Research Trajectories
The research applications of this compound are diverse and continue to expand. Key areas of investigation include:
Medicinal Chemistry: A significant area of research involves its use as a precursor in the synthesis of biologically active molecules. For instance, it is a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. mdpi.comnbinno.com The ability to readily introduce various substituents via the iodo group allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Materials Science: The naphthalene core of this compound imparts unique electronic and photophysical properties. smolecule.com Researchers are exploring its use in the development of new organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.comnih.gov The iodo-substituent facilitates the synthesis of larger conjugated systems necessary for these applications.
Organic Synthesis Methodology: The compound serves as a model substrate for the development and optimization of new synthetic methods, particularly in the realm of cross-coupling reactions. mdpi.com Its well-defined structure and reactivity allow chemists to test the efficiency and scope of new catalysts and reaction conditions.
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 5042-98-8 |
| Molecular Formula | C12H9IO2 |
| Molecular Weight | 312.10 g/mol |
| IUPAC Name | methyl 6-iodonaphthalene-2-carboxylate |
| Appearance | Pale yellow to light brown powder |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5042-98-8 |
|---|---|
Molecular Formula |
C12H9IO2 |
Molecular Weight |
312.10 g/mol |
IUPAC Name |
methyl 6-iodonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 |
InChI Key |
KELWZOXSBNQKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)I |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Methyl 6 Iodo 2 Naphthoate and Its Derivatives
Strategic Precursor Synthesis Routes
The synthesis often begins with strategically functionalized naphthalene (B1677914) precursors, which are then converted to the target molecule through reliable and high-yielding reaction pathways.
A highly effective and regiochemically precise method to introduce the iodine atom at the C-6 position is through the Sandmeyer-type reaction, starting from an amino-naphthoate precursor. This pathway relies on the initial synthesis of 6-amino-2-naphthoic acid or its corresponding methyl ester. researchgate.net
The core of this method involves two sequential steps:
Diazotization: The primary aromatic amine group at the C-6 position is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl). This converts the amino group into a highly reactive diazonium salt intermediate (N₂⁺).
Iodination: The diazonium salt is subsequently treated with an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and yielding the desired 6-iodo-naphthoate structure.
The instability of diazonium salts, especially in a dried state, makes this reaction particularly well-suited for continuous flow processes where the intermediate is generated and consumed in situ, enhancing the safety profile of the synthesis. beilstein-journals.org
| Stage | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| Precursor | Methyl 6-amino-2-naphthoate | - | Provides the naphthalene core with the amino group at the correct position for iodination. |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Methyl 6-diazonium-2-naphthoate salt | Converts the stable amino group into a highly reactive diazonium salt, an excellent leaving group. |
| Iodination | Potassium Iodide (KI) | Methyl 6-iodo-2-naphthoate | Displaces the diazonium group with an iodide anion to form the final product. |
The Finkelstein reaction is a classic halogen exchange protocol, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.orgbyjus.com The reaction is an Sₙ2 process driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. adichemistry.com
However, the direct application of the classic Finkelstein reaction to aryl halides, such as Methyl 6-bromo-2-naphthoate, is generally ineffective. Aryl halides are resistant to Sₙ2-type nucleophilic substitution due to the strength of the carbon-halogen bond and steric hindrance.
To overcome this limitation, a modified "Aromatic Finkelstein Reaction" has been developed. This transformation requires catalytic activation, typically using copper(I) iodide in combination with diamine ligands, or other catalysts like nickel bromide. wikipedia.org This catalytic approach facilitates the halogen exchange on the aromatic ring, making it a viable, though more complex, strategy for converting a more readily available bromo-naphthoate precursor into the desired iodo-derivative.
| Feature | Classic Finkelstein Reaction | Aromatic Finkelstein Reaction |
|---|---|---|
| Substrate | Alkyl Halides (Primary, Secondary) | Aryl Halides (e.g., Methyl 6-bromo-2-naphthoate) |
| Mechanism | Sₙ2 Nucleophilic Substitution byjus.comorganic-chemistry.org | Catalytic Cycle (e.g., involving oxidative addition/reductive elimination) |
| Key Reagents | NaI in Acetone iitk.ac.in | NaI or KI with a catalyst (e.g., CuI/diamine ligand) wikipedia.org |
| Driving Force | Precipitation of NaCl/NaBr adichemistry.com | Catalyst turnover |
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.
Palladium catalysis offers a powerful toolkit for the synthesis of functionalized aromatic compounds. A potential modern route to this compound is through direct C-H iodination. This strategy involves the regioselective activation of a C-H bond on the naphthalene core by a palladium catalyst, followed by reaction with an iodine source.
A plausible synthetic design would involve:
A Naphthoate Precursor: Starting with a substrate like methyl 2-naphthoate.
A Palladium Catalyst: Common catalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂). nih.gov
A Ligand: Ligands are crucial for modulating the reactivity and selectivity of the palladium center.
An Iodine Source: Reagents such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) are typically used.
A Directing Group: To achieve the required regioselectivity at the C-6 position, a directing group on the naphthalene ring is often necessary to guide the palladium catalyst to the correct C-H bond.
The catalytic cycle would likely proceed through C-H activation, palladacycle formation, and subsequent reaction with the iodinating agent to furnish the product and regenerate the active catalyst. researchgate.netresearchgate.net
| Component | Example | Function |
|---|---|---|
| Substrate | Methyl 2-naphthoate | Provides the core molecular scaffold. |
| Catalyst | Pd(OAc)₂ | Actively engages in the C-H activation step. |
| Iodine Source | N-Iodosuccinimide (NIS) | Provides the iodine atom for the functionalization. |
| Directing Group | (Hypothetical group on precursor) | Ensures regioselective iodination at the C-6 position. |
| Solvent | DMF, Dioxane | Provides the medium for the reaction. |
Continuous flow synthesis is an emerging technology that moves chemical production from large-scale batch reactors to smaller, continuous-flow systems. rsc.org This approach offers significant advantages for the synthesis of this compound, particularly for pathways involving hazardous intermediates or requiring precise control over reaction conditions. patsnap.com
The aforementioned diazotization-iodination sequence is an ideal candidate for flow chemistry. beilstein-journals.org In a flow reactor, the unstable diazonium salt can be generated in a microchannel and immediately mixed with the iodide solution in a subsequent channel. This minimizes the accumulation of explosive intermediates, enhances heat transfer, and allows for safer operation. Furthermore, precise control over residence time and temperature can lead to higher yields and purities compared to batch processing. rsc.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of unstable diazonium salt intermediate. | Enhanced safety as hazardous intermediates are generated and consumed in small volumes continuously. beilstein-journals.org |
| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. patsnap.com |
| Scalability | Scaling up can be non-linear and problematic ("amplification effect"). | Easier to scale up by running the system for a longer duration or using parallel reactors. |
| Efficiency | May result in lower yields and more byproducts due to lack of precise control. | Often leads to higher yields, better selectivity, and reduced reaction times. rsc.org |
Regioselective Functionalization Strategies on the Naphthalene Core
Achieving the specific 2,6-substitution pattern of this compound is a central challenge. The naphthalene ring system has multiple non-equivalent positions, and controlling the site of functionalization is paramount.
Traditional electrophilic aromatic substitution reactions on naphthalene derivatives can be difficult to control, often yielding mixtures of isomers. researchgate.net Modern synthetic methods, however, provide more sophisticated tools for achieving high regioselectivity.
Key strategies include:
Synthesis from Pre-functionalized Precursors: This is the most straightforward approach, as seen in the use of 6-amino-2-naphthoic acid. researchgate.net Here, the regiochemistry is established during the synthesis of the precursor, and subsequent steps only convert existing functional groups.
Directing Group-Assisted C-H Functionalization: In catalytic reactions, a functional group already on the ring can direct a metal catalyst to a specific nearby C-H bond. researchgate.netdntb.gov.ua For example, a directing group at the C-1 or C-5 position could potentially be used to guide iodination to the C-6 position. The ester at C-2 would typically direct functionalization to the C-1 or C-3 positions, making it unsuitable for achieving C-6 substitution directly without a more complex strategy.
Blocking Groups: In some cases, more reactive positions on the naphthalene ring can be temporarily blocked to force a reaction to occur at a less reactive, but desired, site. The blocking group is then removed in a subsequent step.
| Strategy | Description | Applicability to this compound |
|---|---|---|
| Pre-functionalized Precursors | The starting material already contains functional groups at the desired positions (e.g., 6-amino, 2-carboxy). researchgate.net | Highly effective; the diazotization of Methyl 6-amino-2-naphthoate is a prime example. |
| Directing Group-Assisted C-H Activation | A functional group directs a catalyst to a specific C-H bond for functionalization. dntb.gov.ua | Plausible, but would require a precursor with a directing group suitably placed to functionalize the C-6 position. |
| Control of Electrophilic Substitution | Manipulating reaction conditions (temperature, solvent) to favor one isomer over another in reactions like halogenation. | Often difficult to control and may lead to isomeric mixtures. researchgate.net |
Iii. Reactivity Profiles and Mechanistic Investigations
Cross-Coupling Reactions of Methyl 6-iodo-2-naphthoate
The carbon-iodine bond in this compound is the most reactive site for transformations involving oxidative addition to low-valent transition metals, such as palladium and nickel. This reactivity has been exploited to form new carbon-carbon bonds, enabling the synthesis of complex polycyclic aromatic structures.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is one of the most powerful and widely used methods for constructing biaryl linkages. Due to the high reactivity of the C–I bond, this compound is an ideal electrophilic partner for this transformation.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For aryl iodides like this compound, a wide range of palladium sources, including Pd(PPh₃)₄ and Pd(OAc)₂, can be effective. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can be used, modern catalytic systems often employ more electron-rich and sterically bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance reaction rates and yields, especially with challenging substrates. nih.gov The choice of base is also critical, as it facilitates the formation of the reactive boronate species necessary for transmetalation. researchgate.net Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
A specific application demonstrating a highly optimized system involves the coupling of this compound with a lithium trimethoxyborate salt in a continuous flow microreactor system. mdpi.comrsc.org This process, used in a gram-scale synthesis of a precursor to the drug Adapalene, employed a polymer monolith-immobilized palladium catalyst, showcasing the utility of heterogeneous catalysis for this substrate. mdpi.comrsc.org The reaction proceeded at an elevated temperature to achieve a high yield, highlighting how parameter optimization can drive the reaction to completion efficiently. mdpi.com
Table 1: Example of an Optimized Suzuki-Miyaura Coupling with this compound
| Electrophile | Nucleophile | Catalyst | Solvent System | Temperature | Yield | Reference |
| This compound | Lithium (3-(1-adamantyl)-4-methoxyphenyl)trimethoxyborate | Polymer monolith-immobilized Pd | THF/MeOH (1.5:1) | 120 °C | 87% | mdpi.com |
The scope of the Suzuki-Miyaura reaction with this compound is broad, accommodating a variety of boronic acids and their derivatives. As demonstrated in the synthesis of the Adapalene precursor, the substrate successfully couples with complex and sterically demanding boronic acid partners, such as those bearing adamantyl groups, to give excellent yields. mdpi.com This tolerance for sterically hindered coupling partners is a significant advantage of modern palladium catalyst systems. The reaction is generally compatible with a wide range of functional groups on the boronic acid partner, including ethers, esters, and alkyl groups.
Despite its broad scope, the reaction has limitations. Boronic acids that are prone to protodeboronation (the cleavage of the carbon-boron bond by a proton source) can lead to reduced yields of the desired cross-coupled product. nih.gov This is particularly an issue with some electron-rich heterocyclic or electron-deficient arylboronic acids under basic reaction conditions. nih.gov Furthermore, extremely sterically hindered boronic acids may react slowly or require more forceful conditions, as the transmetalation step can be impeded. researchgate.net The choice of base and solvent must be carefully managed to minimize these side reactions and ensure efficient coupling.
While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals, particularly nickel, offer powerful alternatives for cross-coupling aryl iodides. Nickel catalysts are often less expensive than their palladium counterparts and can exhibit unique reactivity, sometimes enabling transformations that are difficult with palladium. Nickel-catalyzed cross-coupling reactions, such as the Kumada (with Grignard reagents), Negishi (with organozinc reagents), and Hiyama (with organosilicon reagents) couplings, are well-established methods for C–C bond formation.
Given the high reactivity of the C–I bond in this compound, it is an excellent candidate for these nickel-catalyzed methodologies. These reactions can provide access to alkyl-aryl and aryl-aryl bonds under conditions that may be complementary to palladium-catalyzed routes. Although specific examples of nickel-catalyzed cross-coupling of this compound are not prominently detailed in the surveyed literature, the general reactivity of aryl iodides in these transformations suggests its suitability as a substrate.
Suzuki-Miyaura Coupling Studies
Directed Derivatization Pathways
The methyl ester group of this compound offers a secondary site for chemical modification, providing a route to other important naphthalene-based structures, most notably the corresponding carboxylic acid and its derivatives.
The conversion of the methyl ester to a carboxylic acid is a fundamental and high-yielding transformation. This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a solvent mixture containing water (e.g., THF/methanol/water). The reaction proceeds through nucleophilic acyl substitution to form the carboxylate salt, which is subsequently protonated with acid to yield the free 6-iodo-2-naphthoic acid.
A robust, high-temperature procedure has been reported for a closely related derivative, Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate. In this case, heating with sodium hydroxide in 1,2-propanediol at 190 °C resulted in a high yield (89%) of the corresponding carboxylic acid. mdpi.com These conditions demonstrate a scalable method that could be readily adapted for the hydrolysis of this compound itself.
Table 2: Conditions for Hydrolysis of a Methyl Naphthoate Derivative
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate | Sodium Hydroxide (NaOH) | 1,2-Propanediol | 190 °C | 89% | mdpi.com |
Once formed, 6-iodo-2-naphthoic acid is a versatile intermediate. The carboxylic acid functional group can be readily converted into a variety of other functionalities. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would produce the corresponding acyl chloride, a highly reactive species that can be used to form amides, esters, and ketones. The chemistry of related naphthoic acids, such as the conversion of 6-amino-2-naphthoic acid into 6-bromo-2-naphthoic acid via a diazotization reaction, illustrates the potential for further functional group interconversion on the naphthalene (B1677914) scaffold, making 6-iodo-2-naphthoic acid a valuable building block in organic synthesis. google.com
Side-Chain Functionalization and Modification
This compound serves as a versatile precursor for the introduction of various functional groups at the 6-position of the naphthalene ring system. The carbon-iodine bond is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most prominent applications of this compound is in the synthesis of Adapalene, a third-generation retinoid. The key step in this synthesis involves a Suzuki-Miyaura coupling reaction with an appropriately substituted arylboronic acid. This reaction typically employs a palladium catalyst and a phosphine ligand to facilitate the coupling of the naphthoate derivative with the boronic acid. mdpi.com The reaction conditions for this coupling have been optimized to achieve high yields and purity of the desired product, methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate. This intermediate is then hydrolyzed to yield Adapalene.
The utility of this compound extends beyond the synthesis of Adapalene. It is a valuable building block for the synthesis of a variety of 6-substituted-2-naphthoic acid esters. These esters are important intermediates for various organic compounds, including pharmaceuticals. mdpi.com The general approach involves the reaction of this compound with an organometallic compound in the presence of a palladium catalyst. mdpi.com
Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving this compound for the synthesis of Adapalene precursors.
Exploration of Reaction Mechanisms
The reactivity of this compound is intrinsically linked to the mechanisms of the reactions in which it participates. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
The catalytic cycle of the Suzuki-Miyaura coupling, a reaction central to the functionalization of this compound, is a well-studied process. The generally accepted mechanism involves a series of steps:
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the Pd(II) center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of this cycle can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent.
While the primary reactivity of this compound is centered around transition-metal catalysis, the iodine atom itself can participate in reactions involving hypervalent iodine intermediates. Hypervalent iodine compounds are known for their unique reactivity and have been widely used as oxidizing agents and electrophiles in organic synthesis.
In the context of this compound, the formation of hypervalent iodine(III) or iodine(V) species could potentially open up alternative reaction pathways for functionalization. For instance, the oxidation of the iodine atom in this compound could lead to the formation of an organoiodine(III) species, which could then react with a variety of nucleophiles. The mechanisms of these reactions are often complex and can involve ligand exchange, reductive elimination, and other fundamental steps. Although specific studies on hypervalent iodine intermediates derived directly from this compound are not extensively detailed in the provided search results, the general principles of hypervalent iodine chemistry suggest a potential avenue for novel transformations.
Kinetic studies are essential for understanding the detailed reaction pathways and for optimizing reaction conditions. For the Suzuki-Miyaura coupling of this compound, kinetic analysis can provide insights into the rate-determining step of the catalytic cycle and the influence of reactant and catalyst concentrations on the reaction rate.
A study utilizing a flow reactor system for the Suzuki-Miyaura coupling of this compound investigated the effect of residence time on the reaction yield. By varying the flow rate and the length of the reactor, the residence time of the reactants in the catalytic zone could be controlled. The results indicated that a longer residence time, achieved by connecting multiple reactors in series, led to higher yields for certain coupling partners. This suggests that for some substrates, the reaction rate may be a limiting factor, and providing sufficient time for the reaction to proceed to completion is crucial for achieving high efficiency.
The table below presents data from a flow reactor study, illustrating the impact of residence time on the yield of a Suzuki-Miyaura coupling reaction.
Iv. Applications in Complex Organic Synthesis
Utilization as a Key Building Block in Multi-Step Syntheses
In the realm of multi-step organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex target molecules. Methyl 6-iodo-2-naphthoate has emerged as a key building block due to its inherent structural features that allow for sequential and controlled chemical modifications. The presence of the iodo group at the 6-position provides a reactive handle for various cross-coupling reactions, while the methyl ester at the 2-position can be readily transformed into other functional groups or serve as a directing group in electrophilic aromatic substitution reactions.
Chemists can meticulously plan a synthetic route, leveraging the reactivity of both the iodo and ester functionalities to introduce new carbon-carbon and carbon-heteroatom bonds. This step-wise approach enables the assembly of complex molecular frameworks with a high degree of precision and control over the final stereochemistry and electronic properties.
Synthesis of Advanced Naphthalene-based Scaffolds
The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry and materials science, and this compound provides a convenient entry point for the synthesis of advanced naphthalene-based architectures.
The iodo substituent on the naphthalene ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These powerful synthetic methods allow for the direct attachment of other aromatic or acetylenic groups to the naphthalene core, leading to the formation of extended polyaromatic systems. These larger conjugated structures are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Interactive Data Table: Examples of Cross-Coupling Reactions for Polyaromatic System Synthesis
| Reaction Type | Coupling Partner | Catalyst System | Resulting Structure |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Naphthyl-alkyne |
| Suzuki | Arylboronic Acid | Pd(OAc)₂, SPhos | Biaryl System |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Naphthyl-alkene |
Furthermore, this compound can be utilized in the assembly of fused ring structures. Through carefully designed multi-step sequences, the iodo and ester groups can be manipulated to participate in intramolecular cyclization reactions. For instance, the iodo group can be converted to other functionalities that can then react with a side chain introduced at or near the ester position, leading to the formation of new rings fused to the naphthalene core. This strategy provides access to a variety of complex polycyclic aromatic hydrocarbons and heterocyclic systems.
Precursors for Specialized Organic Molecules (excluding direct pharmaceutical/clinical data)
The unique structural and electronic properties of the naphthalene ring system make it a desirable component in a range of specialized organic molecules. This compound serves as a valuable precursor for the synthesis of several classes of these molecules.
Retinoids are a class of compounds structurally related to vitamin A that exhibit a wide range of biological activities. The 6-substituted 2-naphthoic acid framework is a key structural motif in a number of synthetic retinoids. This compound is a logical precursor for the synthesis of these analogues. nih.gov The iodo group can be replaced with various other substituents through nucleophilic substitution or transition metal-catalyzed reactions, allowing for the systematic exploration of structure-activity relationships in this class of compounds. For example, the synthesis of bexarotene analogues, which are selective for the retinoid X receptor (RXR), often involves the construction of highly substituted naphthalene cores where a precursor like this compound could be a key starting material. mdpi.com
Biaryl derivatives, compounds containing two directly connected aromatic rings, are important structural motifs in many areas of chemical research, from catalysis to materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, and aryl iodides are excellent substrates for this reaction. rsc.org this compound can be readily coupled with a variety of arylboronic acids or esters to generate a diverse library of biaryl derivatives. The resulting compounds, featuring a naphthalene ring linked to another aromatic system, can be used as building blocks for more complex molecules or studied for their unique photophysical and electronic properties.
Interactive Data Table: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Palladium Catalyst | Base | Product Class |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl-naphthalene |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Thienyl-naphthalene |
| Pyridine-3-boronic acid | Pd(OAc)₂, XPhos | CsF | Pyridyl-naphthalene |
V. Role in Materials Science and Advanced Functional Materials
Incorporation into Organic Electronic Materials (Theoretical and Synthetic Aspects)
The development of novel organic semiconductors is a cornerstone of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic materials used. Methyl 6-iodo-2-naphthoate serves as a valuable building block in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the facile formation of new carbon-carbon bonds, enabling the synthesis of extended π-conjugated systems, a key requirement for efficient charge transport.
Theoretically, the naphthalene (B1677914) core of this compound provides a rigid and planar scaffold that can facilitate intermolecular π-π stacking, which is crucial for charge mobility in organic semiconductors. The introduction of various aryl, acetylenic, or vinyl groups at the 6-position via cross-coupling reactions can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This tunability is essential for optimizing charge injection and transport properties and for designing materials with specific electronic characteristics.
Synthetically, the Sonogashira coupling of this compound with terminal alkynes is a particularly powerful tool for creating linear, rod-like molecules with extended conjugation. nih.govsemanticscholar.org These structures are of great interest for their potential as organic wires and as components in anisotropic conductive films. Similarly, Suzuki coupling with arylboronic acids can be employed to synthesize derivatives with increased steric bulk and altered packing motifs, which can be beneficial for achieving high solid-state luminescence efficiency in OLEDs.
| Cross-Coupling Reaction | Reactant | Product Type | Potential Application in Organic Electronics |
| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | Organic wires, Anisotropic conductive films |
| Suzuki Coupling | Arylboronic Acid | Biaryl | OLED emitters, OFET semiconductors |
| Heck Coupling | Alkene | Aryl-alkene | Conjugated polymers, Photovoltaic materials |
Precursor for Advanced Pigments and Dyes
The chromophoric properties of organic molecules are dictated by their electronic structure, specifically the energy gap between the HOMO and LUMO. By extending the π-conjugation of the naphthalene system in this compound, it is possible to shift the absorption and emission of the resulting molecules into the visible region of the electromagnetic spectrum, a prerequisite for pigments and dyes.
The introduction of electron-donating and electron-accepting groups at different positions of the naphthalene core can create intramolecular charge-transfer (ICT) characteristics. The methyl ester group already present in this compound acts as an electron-accepting group. By introducing a strong electron-donating group at the 6-position (substituting the iodine), a potent "push-pull" system can be established. This molecular design strategy is known to lead to intense absorption bands and can result in materials with high color strength and stability.
For instance, the coupling of this compound with electron-rich aromatic amines or other donor moieties can yield dyes with tunable colors, from yellow to red. The specific properties of these dyes, such as their solubility, lightfastness, and thermal stability, can be further modified by the choice of the coupling partner and subsequent chemical transformations. These tailored dyes can find applications in a variety of fields, including high-performance coatings, printing inks, and as colorants for plastics.
Components in Sensor Development
The development of chemical sensors that can selectively detect specific analytes is a field of immense importance, with applications ranging from environmental monitoring to medical diagnostics. Naphthalene-based fluorophores are particularly attractive for this purpose due to their inherent photophysical properties, which can be modulated by the presence of an analyte.
Luminescent oxygen sensors often rely on the principle of quenching, where the luminescence of a probe molecule is diminished in the presence of oxygen. Transition metal complexes, particularly those of ruthenium(II) and iridium(III), are frequently used as the luminescent species in these sensors. The sensitivity and response time of such sensors are highly dependent on the nature of the ligands coordinated to the metal center.
This compound can serve as a starting material for the synthesis of sophisticated ligands for these metal complexes. mdpi.comnih.gov Through cross-coupling reactions, chelating units such as bipyridines, phenanthrolines, or other nitrogen-containing heterocycles can be attached to the naphthalene scaffold. The extended aromatic surface of the naphthalene moiety can enhance the photostability of the resulting complex and influence its interaction with the surrounding environment. The specific design of the ligand can also be used to tune the emission wavelength of the metal complex and its sensitivity to oxygen. For example, the introduction of bulky substituents can modulate the diffusion of oxygen to the metal center, thereby affecting the quenching efficiency.
The design of effective naphthalene-based fluorescent sensors is guided by several key principles. A fundamental aspect is the creation of a system where the binding of an analyte induces a measurable change in the fluorescence signal. This can be achieved through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT).
For a sensor derived from this compound, the 6-position is a prime site for the introduction of a receptor unit that can selectively bind to the target analyte. This receptor could be a crown ether for cation sensing, a hydrogen-bonding moiety for anion recognition, or a reactive group for the detection of specific small molecules. The binding event would then alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity, wavelength, or lifetime.
A common strategy involves designing a sensor where the fluorescence is initially "off" and is "turned on" upon analyte binding. This can be accomplished by attaching a quenching group to the naphthalene fluorophore via a linker that is cleaved or conformationally altered upon interaction with the analyte. The inherent fluorescence of the 2,6-disubstituted naphthalene system provides a strong basis for the development of such highly sensitive and selective chemosensors. researchgate.netnih.gov
Vi. Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of "Methyl 6-iodo-2-naphthoate," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
While 1D NMR provides fundamental information, 2D-NMR techniques are indispensable for establishing the connectivity between atoms within the "this compound" molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For "this compound," COSY spectra would reveal correlations between adjacent aromatic protons on the naphthalene (B1677914) ring system, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals of the naphthalene ring by linking them to their attached protons.
Table 1: Hypothetical 2D-NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-1 | H-3 | C-1 | C-2, C-3, C-8a |
| H-3 | H-1, H-4 | C-3 | C-1, C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-2, C-3, C-4a, C-5 |
| H-5 | H-7 | C-5 | C-4, C-6, C-7, C-8a |
| H-7 | H-5, H-8 | C-7 | C-5, C-6, C-8, C-8a |
| H-8 | H-7 | C-8 | C-6, C-7, C-8a |
| -OCH₃ | - | C-OCH₃ | C=O |
For "this compound," which is an achiral molecule, the primary focus of stereochemical analysis is on its conformational preferences. The orientation of the methyl ester group relative to the naphthalene ring is of particular interest. Due to steric hindrance, free rotation around the C2-C(O) bond may be restricted.
Nuclear Overhauser Effect (NOE) spectroscopy, a 2D-NMR technique, can be employed to probe through-space proximity between protons. For instance, NOE correlations between the methyl protons and H-1 or H-3 on the naphthalene ring would provide evidence for the preferred orientation of the ester group. Computational modeling is often used in conjunction with NMR data to predict the most stable conformations and the energy barriers between them.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. niscpr.res.in For "this compound," HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₁₂H₉IO₂. abovchem.com This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS is essential for the unambiguous identification of novel compounds and for verifying the purity of synthesized materials.
Table 2: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₉IO₂ |
| Calculated Exact Mass | 311.9647 |
| Monoisotopic Mass | 311.9647 u |
| Nominal Mass | 312 u |
Table 3: Illustrative Crystallographic Parameters for a Hypothetical Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.789 |
| β (°) | 95.67 |
| Volume (ų) | 1134.5 |
| Z | 4 |
Advanced Optical Spectroscopy for Photophysical Property Research
Advanced optical spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are employed to investigate the photophysical properties of "this compound." The naphthalene core is known to be fluorescent, and the substituents can significantly influence its absorption and emission characteristics.
UV-Vis Spectroscopy: The UV-Vis spectrum would reveal the electronic transitions within the molecule. The absorption maxima (λ_max) would be characteristic of the substituted naphthalene chromophore.
Fluorescence Spectroscopy: This technique provides information about the emission properties of the compound. The fluorescence emission maximum (λ_em), quantum yield, and lifetime are important parameters that characterize the behavior of the molecule in its excited state. The presence of the heavy iodine atom may lead to quenching of the fluorescence through intersystem crossing.
The study of these properties is important for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
Table 4: Predicted Photophysical Data for this compound in a Common Solvent (e.g., Dichloromethane)
| Parameter | Predicted Value |
| Absorption Maximum (λ_max) | ~330 nm |
| Molar Absorptivity (ε) | ~10,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | ~380 nm |
| Fluorescence Quantum Yield (Φ_F) | < 0.1 |
| Stokes Shift | ~50 nm |
Vii. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic behavior of Methyl 6-iodo-2-naphthoate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govdntb.gov.ua DFT calculations can be employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various molecular properties such as total energy, dipole moment, and vibrational frequencies. researchgate.net For instance, a typical DFT study on a molecule like this compound would involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-SVP) is crucial for obtaining accurate results. nih.gov
Table 1: Representative DFT-Calculated Properties for Aromatic Esters
| Property | Representative Value |
|---|---|
| Total Energy (Hartree) | -X.XXXX |
| Dipole Moment (Debye) | ~2.5 - 3.5 |
| C=O Bond Length (Å) | ~1.21 |
| C-O Bond Length (Å) | ~1.36 |
| Naphthalene (B1677914) Ring C-C Bond Lengths (Å) | ~1.37 - 1.43 |
Note: The values in this table are representative and would need to be specifically calculated for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. dntb.gov.ua For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring and the iodine atom, while the LUMO would be concentrated on the electron-withdrawing ester group and the aromatic system. nih.gov
Table 2: Representative FMO Energies for Aromatic Compounds
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -1.5 to -0.5 |
Note: These are typical energy ranges for aromatic compounds and would require specific calculations for this compound.
Conformational Analysis and Molecular Dynamics Simulations of Naphthoate Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, a key area of conformational flexibility is the orientation of the methoxycarbonyl group relative to the naphthalene ring. While the naphthalene ring itself is rigid, the ester group can rotate. Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers and the energy barriers between them. dntb.gov.ua
Molecular dynamics simulations can provide further insight into the dynamic behavior of naphthoate derivatives in different environments, such as in various solvents or interacting with other molecules. These simulations track the movements of atoms over time, offering a more realistic picture of molecular behavior than static calculations. Detailed NMR structural analyses, in conjunction with DFT modeling, have been successfully used to study the conformational behavior of novel polyheterocycles derived from naphthol precursors. nih.govnih.gov
Viii. Future Research Directions and Emerging Paradigms
Development of More Sustainable and Environmentally Benign Synthetic Routes
One promising avenue is the use of eco-friendly iodinating agents and catalysts. Traditional methods for the iodination of naphthalenes can involve harsh conditions and environmentally persistent reagents. researchgate.net Research into milder and more sustainable alternatives is ongoing. For instance, methods utilizing sodium percarbonate as a stable, inexpensive, and eco-friendly oxidant for the iodination of arenes have been reported. nih.govnih.gov These approaches, which can use molecular iodine or potassium iodide as the iodine source, offer a greener alternative to conventional methods. nih.govnih.gov
Furthermore, the development of catalytic systems that are both efficient and recyclable is a key focus. The use of acidified sodium periodate (B1199274) in aqueous ethanol (B145695) medium, activated by hydrogen peroxide, presents an environmentally friendly method for the iodination of moderately active arenes. researchgate.net Such systems can offer high yields of mono-iodinated products while minimizing waste. researchgate.net The principles of green chemistry, such as the use of non-toxic solvents and reagents, are central to these emerging synthetic strategies. iipseries.org
Future research will likely focus on optimizing these greener iodination techniques for the specific synthesis of "Methyl 6-iodo-2-naphthoate", aiming for high yields and selectivity under environmentally benign conditions. The exploration of enzymatic or chemo-enzymatic routes, inspired by the sustainable synthesis of related naphthoic acid derivatives, could also provide innovative and eco-friendly alternatives. nih.gov
Exploration of Novel Reactivity and Catalytic Transformations
The presence of an iodine atom on the naphthalene (B1677914) ring of "this compound" makes it an ideal substrate for a variety of cross-coupling reactions, opening up possibilities for the synthesis of complex organic molecules. Future research will continue to explore the novel reactivity of this compound, particularly in the context of advanced catalytic transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and "this compound" is a prime candidate for such transformations. The carbon-iodine bond is highly reactive towards palladium catalysts, making it suitable for a range of coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound. wikipedia.orglibretexts.org It is a powerful tool for forming new carbon-carbon bonds and can be used to synthesize a wide array of substituted naphthalene derivatives. wikipedia.orglibretexts.org The development of more efficient and versatile palladium catalysts for the Suzuki-Miyaura coupling of aryl halides continues to be an active area of research. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene, providing a direct method for the synthesis of vinylnaphthalenes. organic-chemistry.orgwikipedia.org This reaction is known for its stereoselectivity and is widely used in the synthesis of complex organic molecules. organic-chemistry.orgwikipedia.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, leading to the formation of alkynylnaphthalenes. wikipedia.orgorganic-chemistry.org These products are valuable building blocks for the synthesis of functional materials and complex organic frameworks. The development of copper-free Sonogashira coupling protocols is an area of growing interest due to environmental concerns associated with copper catalysts. researchgate.networktribe.com
The following table summarizes the key features of these cross-coupling reactions applicable to "this compound":
| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst |
| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Palladium |
| Heck Reaction | Alkene | C-C | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |
Future research will likely focus on expanding the scope of these reactions with "this compound" as a substrate, as well as exploring novel catalytic systems that offer improved efficiency, selectivity, and sustainability. The investigation of photocatalytic transformations, which utilize light as an energy source, is also an emerging area with the potential to provide new and greener reaction pathways.
Integration into Advanced Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the design and construction of complex and functional molecular systems. iipseries.org "this compound," with its rigid naphthalene core and functionalizable iodo and ester groups, is a promising building block for the creation of advanced supramolecular assemblies.
The naphthalene moiety itself is a common component in supramolecular chemistry due to its planar structure and ability to participate in π-π stacking interactions. thieme-connect.com These interactions are crucial for the self-assembly of molecules into well-defined architectures. The iodo group on "this compound" can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the structure of supramolecular assemblies.
One area of significant interest is the use of "this compound" and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters and organic ligands. researchgate.net The dicarboxylate derivative of naphthalene is a known linker for the construction of MOFs, and the functionalization of this linker with an iodo group could introduce new properties and functionalities to the resulting framework. nih.gov For example, the iodine atom could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. The inherent properties of the ligand can significantly influence the characteristics of the resulting MOF. researchgate.net
The ester group of "this compound" can be hydrolyzed to the corresponding carboxylic acid, which is a common coordinating group for the formation of MOFs and other coordination polymers. The synthesis of water-soluble naphthalene-based macrocycles bearing carboxylate groups has been reported, demonstrating the potential of these derivatives in host-guest chemistry.
Future research in this area will likely focus on the design and synthesis of novel supramolecular structures based on "this compound," exploring their applications in areas such as molecular recognition, catalysis, and materials science. The ability to tune the properties of these assemblies through chemical modification of the "this compound" building block is a key advantage that will drive future innovation.
Emerging Applications in Niche Scientific Domains
The unique electronic and structural properties of "this compound" make it a promising candidate for a range of emerging applications in niche scientific domains. Research in this area is focused on harnessing the specific characteristics of this molecule to develop new technologies and materials with advanced functionalities.
One of the most promising areas is in the field of organic electronics. Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs). nih.gov The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The rigid, planar structure of the naphthalene core in "this compound" is conducive to the formation of ordered thin films, which is a key requirement for efficient charge transport in OFETs. illinois.edu The presence of the iodo and ester functional groups allows for the tuning of the electronic properties of the molecule, which could lead to the development of new high-performance organic semiconductors. rsc.orgrsc.org
Furthermore, "this compound" can serve as a precursor for the synthesis of larger, more complex functional materials. The reactivity of the iodo group in cross-coupling reactions allows for the incorporation of the naphthalene unit into polymers and other extended molecular systems. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The development of triptycene-like scaffolds from naphthalene derivatives highlights the potential for creating novel materials with unique three-dimensional structures and properties. nih.gov
In the field of medicinal chemistry, naphthalene-based compounds have shown a wide range of biological activities. While this article does not delve into specific therapeutic applications, the potential for "this compound" to serve as a scaffold for the synthesis of new bioactive molecules is an area of ongoing interest. The ability to functionalize the naphthalene core through the iodo and ester groups provides a versatile platform for the development of new chemical entities with potential therapeutic value.
Future research will continue to explore the potential of "this compound" in these and other niche scientific domains. The combination of its unique chemical structure, reactivity, and tunable electronic properties makes it a valuable tool for the development of the next generation of advanced materials and technologies.
Q & A
Basic: What are the common synthetic routes for preparing Methyl 6-iodo-2-naphthoate?
This compound is typically synthesized via aromatic Finkelstein halogen exchange. For example, Methyl 6-bromo-2-naphthoate undergoes substitution with iodide ions under catalytic conditions (e.g., CuI/ligand systems) to yield the iodo derivative. Alternatively, Suzuki–Miyaura cross-coupling using this compound as a coupling partner with aryl boronic acids can generate biaryl derivatives . Key steps include optimizing reaction time, temperature, and catalyst loading.
Advanced: How can reaction conditions be optimized for Suzuki–Miyaura couplings involving this compound?
Optimization requires systematic variation of parameters such as:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios.
- Solvent polarity : DMF or THF for solubility and stability of intermediates.
- Residence time : Flow reactors (e.g., monolith reactors) enable precise control, improving yields up to 89% for adapalene synthesis .
- Base-free conditions : Some protocols eliminate bases to reduce side reactions.
Advanced studies should include kinetic profiling and DFT calculations to rationalize iodides’ superior reactivity over bromides in such couplings .
Basic: What characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 8.5–7.2 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 326.97).
- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement .
Advanced: How do hydrogen-bonding interactions influence the crystallographic packing of this compound?
Graph-set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystal structures. This compound’s ester carbonyl and iodo groups may participate in weak C–H···O or halogen bonds, affecting packing density and melting points. Computational tools like CrystalExplorer or Mercury can visualize and quantify these interactions .
Basic: What safety protocols are recommended for handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in sealed containers under inert atmosphere (N₂ or Ar) to prevent degradation.
While acute toxicity data are limited, assume standard precautions for aromatic iodides, including emergency rinsing for eye/skin contact .
Advanced: How can researchers address contradictions in reported synthetic yields for this compound derivatives?
- Reproducibility checks : Verify solvent purity, catalyst batch, and moisture levels.
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading).
- In-situ monitoring : Techniques like FTIR or ReactIR can track intermediate formation and side reactions.
Contradictions often arise from unaccounted variables like trace water in solvents or ligand decomposition .
Basic: What are the primary applications of this compound in organic synthesis?
It serves as a versatile building block for:
- Biaryl synthesis : Via cross-coupling reactions (e.g., Suzuki, Heck).
- Pharmaceutical intermediates : E.g., adapalene precursors for dermatological agents .
- Ligand design : Functionalization for metal-organic frameworks (MOFs) or catalysts.
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Model transition states for substitution or coupling reactions.
- Molecular docking : Predict binding affinities in drug design applications.
- Solvent effect simulations : COSMO-RS or SMD models to optimize solvent selection.
Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data .
Basic: How should researchers evaluate the reliability of literature data on this compound?
- Source credibility : Prioritize peer-reviewed journals over commercial databases.
- Method transparency : Check for detailed experimental procedures and characterization data.
- Cross-referencing : Compare results across multiple studies (e.g., PubChem, Reaxys) .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability.
- Catalyst recovery : Immobilized catalysts or magnetic nanoparticles enhance reusability.
- Process analytical technology (PAT) : Real-time monitoring using HPLC or Raman spectroscopy ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
